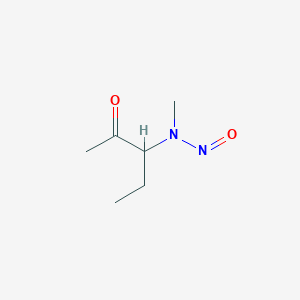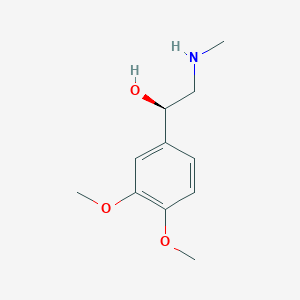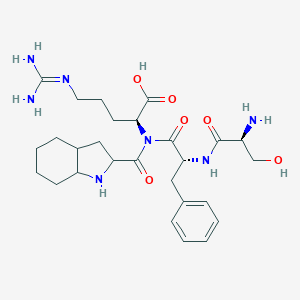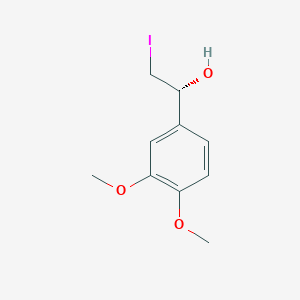
6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H7N3O2 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 6-amino-1-methyluracil with formylating agents. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and mild heating.
Major Products Formed:
Oxidation: 6-Amino-1-methyl-2-oxopyrimidine-5-carboxylic acid.
Reduction: 6-Amino-1-methyl-2-oxopyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of nucleoside analogs, which are important in studying DNA and RNA functions.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to changes in their structure and activity.
Comparison with Similar Compounds
6-Amino-1-methyluracil: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
6-Amino-2-methyl-4-oxopyrimidine: Similar structure but with different substitution patterns, leading to different reactivity and applications.
5-Formyluracil: Contains a formyl group at a different position, affecting its chemical behavior and biological activity.
Uniqueness: 6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyrimidine ring
Properties
CAS No. |
154867-32-0 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
6-amino-1-methyl-2-oxopyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H7N3O2/c1-9-5(7)4(3-10)2-8-6(9)11/h2-3H,7H2,1H3 |
InChI Key |
FENUGAJMXNCRGG-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=NC1=O)C=O)N |
Canonical SMILES |
CN1C(=C(C=NC1=O)C=O)N |
Synonyms |
5-Pyrimidinecarboxaldehyde, 6-amino-1,2-dihydro-1-methyl-2-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)












